Kinetic vs. Thermodynamic Product Selectivity in HCl Addition to Vinylacetylene
Under kinetic control, HCl addition to vinylacetylene yields 4-chloro-1,2-butadiene as the principal product, whereas thermodynamic control favours isomerization to the conjugated diene 2-chloro-1,3-butadiene (chloroprene) [1][2]. Gas-phase surface-catalysed experiments confirmed that both products form, but 4-chloro-1,2-butadiene is the initial kinetic product that isomerizes at elevated temperatures, providing a temperature-dependent selectivity switch [2].
| Evidence Dimension | Product distribution (kinetic vs. thermodynamic control) |
|---|---|
| Target Compound Data | Principal product under kinetic control (low temperature, no CuCl catalyst) |
| Comparator Or Baseline | 2-Chloro-1,3-butadiene (chloroprene): principal product under thermodynamic control (elevated temperature or CuCl catalyst) |
| Quantified Difference | Temperature-dependent switch; isomerization prevented at lower reaction temperatures [2] |
| Conditions | Gas-phase HCl + vinylacetylene in Pyrex IR cells (NaCl windows); FTIR kinetic monitoring; surface catalysis [2] |
Why This Matters
Procurement of the correct isomer is essential because the two products lead to entirely different downstream chemistry—chloroprene polymerizes to neoprene, while 4-chloro-1,2-butadiene serves as an allenic building block for Grignard and substitution chemistry.
- [1] Carothers, W. H.; Collins, A. M.; Kirby, J. E. J. Am. Chem. Soc. 1932, 54 (10), 4066–4075. View Source
- [2] Tetrahedron 2008, 64 (40), 9357–9367. Gas phase surface-catalyzed HCl addition to vinylacetylene. View Source
